3-(2,3-difluorophenyl)prop-2-en-1-ol
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Overview
Description
3-(2,3-Difluorophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a prop-2-en-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-difluorophenyl)prop-2-en-1-ol typically involves the reaction of 2,3-difluorobenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by a reduction step to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Difluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens for substitution reactions). The reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to moderate heating and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, alkanes, and substituted aromatic compounds. These products can be further utilized in various chemical processes and applications .
Scientific Research Applications
3-(2,3-Difluorophenyl)prop-2-en-1-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-(2,3-difluorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2,3-difluorophenyl)prop-2-en-1-ol include:
- 3-(3,4-Difluorophenyl)prop-2-en-1-ol
- 3-(2,6-Difluorophenyl)prop-2-en-1-ol
- 3-(4-Fluorophenyl)prop-2-en-1-ol .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
Molecular Formula |
C9H8F2O |
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Molecular Weight |
170.16 g/mol |
IUPAC Name |
3-(2,3-difluorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8F2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1-5,12H,6H2 |
InChI Key |
MKPBTHWUSQGECI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C=CCO |
Origin of Product |
United States |
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